molecular formula C23H14Cl2N2OS2 B2810603 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 951544-27-7

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No. B2810603
CAS RN: 951544-27-7
M. Wt: 469.4
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core, the thiazole ring, and the phenyl rings would all contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the thioxo group could potentially undergo redox reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various substituents could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ionic Liquid Mediated Synthesis : This compound can be synthesized in an environmentally benign two-step process, involving the condensation of substituted 2-aminobenzoic acid with thiourea, followed by a reaction with 2-chloroethanoic acid or 2-chloropropanal (Yadav, Dhakad, & Sharma, 2013).

  • Synthesis of Novel Derivatives : There is potential for creating various derivatives, such as furothiazolo pyrimido quinazolinones and other heterocyclic compounds, which are synthesized from this compound as a starting material (Abu‐Hashem, 2018).

Biological Activities

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, highlighting its potential use in developing new antimicrobial agents (Abu‐Hashem, 2018).

  • Cytotoxicity Studies : Thioxo-quinazolino[3,4-a]quinazolinones, derived from this compound, have been evaluated for their cytotoxicity in lymphoblastic leukemia and breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Mohammadhosseini et al., 2017).

  • Synthesis of Linked Scaffolds : The compound serves as a precursor for synthesizing thiazolo[3,2-a]benzimidazole linked-quinazoline scaffold, which has significance in organic chemistry and medicinal chemistry (Keivanloo, Soozani, Bakherad, & Amin, 2018).

Other Applications

  • Construction of Novel Heterocyclic Compounds : It's used in the synthesis of various other novel heterocyclic compounds, offering a broad scope in chemical research and pharmaceutical development (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

  • Potential in Pharmacological Research : The derivatives and related compounds exhibit diverse biological activities such as antimicrobial, antihistamic, diuretic, hypnotic, and anti-inflammatory properties, making them significant in pharmacological research (Jain, Bharadvaja, Kumar, Agarwal, & Errington, 2000).

Safety and Hazards

As with any chemical compound, handling “4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, its physical and chemical properties, its reactivity, and its potential biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3,4-dichloroaniline with benzaldehyde to form 3,4-dichlorobenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one to form the desired product.", "Starting Materials": [ "3,4-dichloroaniline", "benzaldehyde", "2-mercaptoquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid to form 3,4-dichlorobenzylideneaniline.", "Step 2: Reaction of 3,4-dichlorobenzylideneaniline with 2-mercaptoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] }

CAS RN

951544-27-7

Molecular Formula

C23H14Cl2N2OS2

Molecular Weight

469.4

IUPAC Name

4-benzyl-3-(3,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14Cl2N2OS2/c24-17-11-10-15(12-18(17)25)20-21-26(13-14-6-2-1-3-7-14)22(28)16-8-4-5-9-19(16)27(21)23(29)30-20/h1-12H,13H2

SMILES

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=C(C=C5)Cl)Cl

solubility

not available

Origin of Product

United States

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